molecular formula C6H8FN3 B068287 3-Fluoro-5-methylpyridine-2,6-diamine CAS No. 189281-70-7

3-Fluoro-5-methylpyridine-2,6-diamine

Cat. No. B068287
CAS RN: 189281-70-7
M. Wt: 141.15 g/mol
InChI Key: BNTZNTKEPPCSLQ-UHFFFAOYSA-N
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Description

3-Fluoro-5-methylpyridine-2,6-diamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyridine derivative that contains two amino groups and a fluorine atom. This compound has been synthesized using different methods, and its properties have been extensively studied to understand its mechanism of action and potential applications.

Mechanism Of Action

The mechanism of action of 3-Fluoro-5-methylpyridine-2,6-diamine is not fully understood. However, studies have shown that it may exert its biological activities through the inhibition of enzymes involved in cancer cell proliferation. It may also interact with metal ions and form stable complexes, which can be used for various applications.
Biochemical and Physiological Effects:
Studies have shown that 3-Fluoro-5-methylpyridine-2,6-diamine has low toxicity and does not cause significant biochemical or physiological effects. However, further studies are needed to fully understand its safety profile.

Advantages And Limitations For Lab Experiments

One of the main advantages of 3-Fluoro-5-methylpyridine-2,6-diamine is its ease of synthesis and high purity yield. It is also relatively stable and can be stored for extended periods without significant degradation. However, its limited solubility in water may limit its applications in certain experiments.

Future Directions

There are several potential future directions for the study of 3-Fluoro-5-methylpyridine-2,6-diamine. One potential direction is the synthesis of new derivatives with enhanced biological activities. Another direction is the study of the compound's interaction with metal ions for various applications such as sensing and catalysis. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential applications in cancer therapy.

Scientific Research Applications

3-Fluoro-5-methylpyridine-2,6-diamine has shown potential applications in various scientific research fields. It has been used as a building block for the synthesis of other compounds such as pyridine-2,6-diamine derivatives, which have shown promising biological activities. This compound has been studied for its potential use as an anti-cancer agent, with studies showing its ability to inhibit the growth of cancer cells. It has also been studied for its potential use as a ligand in coordination chemistry and as a fluorescent probe for the detection of metal ions.

properties

CAS RN

189281-70-7

Product Name

3-Fluoro-5-methylpyridine-2,6-diamine

Molecular Formula

C6H8FN3

Molecular Weight

141.15 g/mol

IUPAC Name

3-fluoro-5-methylpyridine-2,6-diamine

InChI

InChI=1S/C6H8FN3/c1-3-2-4(7)6(9)10-5(3)8/h2H,1H3,(H4,8,9,10)

InChI Key

BNTZNTKEPPCSLQ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(N=C1N)N)F

Canonical SMILES

CC1=CC(=C(N=C1N)N)F

synonyms

2,6-Pyridinediamine,3-fluoro-5-methyl-(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 800 mg of trifluoroacetic acid was added 340 mg of 2-t-butylamino-3-fluoro-5-methyl-6-(1,1,3,3-tetramethylbutylamino)pyridine, and the mixture was allowed to stand at room temperature for 30 minutes. The solution was concentrated under reduced pressure to obtain crude 2,6-diamino-3-fluoro-5-methylpyridine as a pale brown solid residue.
Quantity
800 mg
Type
reactant
Reaction Step One
Name
2-t-butylamino-3-fluoro-5-methyl-6-(1,1,3,3-tetramethylbutylamino)pyridine
Quantity
340 mg
Type
reactant
Reaction Step One

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